molecular formula C11H15NO B1433030 2-[(4-Methoxyphenyl)methyl]azetidine CAS No. 1394042-30-8

2-[(4-Methoxyphenyl)methyl]azetidine

Cat. No.: B1433030
CAS No.: 1394042-30-8
M. Wt: 177.24 g/mol
InChI Key: WLFCZZGVSCGEAL-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methyl]azetidine is a versatile small molecule scaffold used in various fields of scientific research It is a four-membered nitrogen-containing heterocycle, which is structurally related to aziridines and azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methyl]azetidine can be achieved through several methods, including cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement. One common approach involves the [2+2] cycloaddition reaction between appropriately substituted imines and ketenes . Another method includes the reduction of β-lactams to form the azetidine ring .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reaction conditions and cost-effective reagents to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methyl]azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and substituted azetidines with diverse functional groups.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methyl]azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain in the four-membered azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity is harnessed in the design of bioactive molecules and polymers, where the azetidine ring can undergo ring-opening polymerization or other transformations to achieve the desired effects .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-4-2-9(3-5-11)8-10-6-7-12-10/h2-5,10,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFCZZGVSCGEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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